molecular formula C16H14FN5O B11618921 2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-fluorobenzylidene)propanohydrazide

2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-fluorobenzylidene)propanohydrazide

Cat. No.: B11618921
M. Wt: 311.31 g/mol
InChI Key: LMNXQVVWVINWAW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that features a benzotriazole moiety and a fluorobenzylidene group. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The starting material, 1H-1,2,3-benzotriazole, is reacted with a suitable alkylating agent to form the benzotriazole derivative.

    Condensation Reaction: The benzotriazole derivative is then condensed with 2-fluorobenzaldehyde in the presence of a base to form the desired hydrazone.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers and coatings for enhanced properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.

Medicine

    Drug Development:

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are known for their use as corrosion inhibitors in various industries.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the fluorobenzylidene group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide
  • 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-fluorobenzylidene)propanohydrazide

Uniqueness

The presence of the fluorobenzylidene group in 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14FN5O/c1-11(22-15-9-5-4-8-14(15)19-21-22)16(23)20-18-10-12-6-2-3-7-13(12)17/h2-11H,1H3,(H,20,23)/b18-10+

InChI Key

LMNXQVVWVINWAW-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.